(E)-3-amino-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one
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Description
(E)-3-amino-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one is a useful research compound. Its molecular formula is C17H14N6O5 and its molecular weight is 382.336. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the enzyme urease . Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. It plays a crucial role in the nitrogen metabolism of various organisms, including bacteria, fungi, algae, and plants .
Mode of Action
The compound interacts with urease through a mechanism known as static quenching . This interaction results in the inhibition of the enzyme’s activity, thereby preventing the breakdown of urea . The quenching rate constant (Kq) is 1.6·10^12 l/mol·s^−1, the quenching constant (Ksv) is 1.6×10^4 l/mol, the association binding constant (K) is 3.55·10^4 l/mol, and the binding site number (n) is 1.22 .
Biochemical Pathways
The inhibition of urease affects the urea cycle , a series of biochemical reactions that produce urea from ammonia. This cycle is part of the nitrogen metabolism in organisms. By inhibiting urease, the compound disrupts this cycle, potentially affecting the organism’s ability to manage nitrogen waste .
Result of Action
The primary result of the compound’s action is the inhibition of urease activity . This can lead to a disruption in the urea cycle and potentially affect the organism’s ability to manage nitrogen waste .
Properties
IUPAC Name |
5-amino-4-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)diazenyl]-2-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O5/c18-16-15(17(24)22(21-16)10-4-2-1-3-5-10)20-19-11-8-13-14(28-7-6-27-13)9-12(11)23(25)26/h1-5,8-9,21H,6-7,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSOHDUEIQAGHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])N=NC3=C(NN(C3=O)C4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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